[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride
Description
[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride (CAS No. 1993247-86-1) is a cyclopropylamine derivative with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol. Its structure combines a strained cyclopropane ring with a polar 2-methoxyethyl substituent, enhancing solubility in aqueous media while retaining the reactivity of the amine group. The hydrochloride salt form improves stability and facilitates its use in pharmaceutical and chemical research. This compound is synthesized via cyclopropanation of alkenes (e.g., using Simmons-Smith reagents) followed by alkylation with 2-methoxyethyl chloride .
Properties
IUPAC Name |
1-(2-methoxyethyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-5-4-6(7)2-3-6;/h2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMJZZCPMMWERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1993247-86-1 | |
| Record name | 1-(2-methoxyethyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where an alkene is converted into a cyclopropane ring using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the 2-methoxyethyl group: This step involves the alkylation of the cyclopropylamine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the hydrochloride salt: The final step involves the treatment of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted cyclopropylamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of cyclopropylamine derivatives on biological systems. It can be used as a probe to investigate enzyme mechanisms and receptor interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamine moiety can act as an inhibitor or modulator of enzyme activity, while the 2-methoxyethyl group can enhance its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The uniqueness of [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride lies in its hybrid structure, which merges the steric effects of the cyclopropyl ring with the electron-donating methoxyethyl group. Below is a comparative analysis with structurally related compounds:
Pharmacological Potential
- Enzyme Inhibition: The cyclopropylamine moiety acts as a mechanism-based inhibitor, forming covalent adducts with enzymes (e.g., monoamine oxidases), a property shared with simpler cyclopropylamines but enhanced by the methoxyethyl group’s electronic effects .
- Receptor Interactions : Computational studies suggest affinity for serotonin and dopamine receptors, similar to thienyl-substituted analogs (e.g., [1-(2-Thienyl)cyclopropyl]amine hydrochloride), though with distinct selectivity profiles .
Research Findings and Case Studies
- BACE1 Inhibition : In vitro studies on cyclopropylamine derivatives show IC₅₀ values in the micromolar range, with methoxyethyl substitution improving selectivity over off-target proteases .
Biological Activity
[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride is a cyclopropane-based compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol. It features a unique cyclopropyl structure combined with a methoxyethyl substituent, which enhances its biological activity and solubility in aqueous environments. This compound is being investigated for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylamine moiety can function as an inhibitor or modulator of enzyme activity, while the 2-methoxyethyl group is believed to enhance binding affinity and selectivity towards these targets. However, detailed studies on its exact mechanism of action are still limited and require further exploration.
Biological Activity Predictions
Computational methods have been employed to predict the biological activity of this compound. These studies suggest potential pharmacological effects, including:
- Antidepressant Activity : Due to structural similarities with known psychoactive compounds, it may interact with neurotransmitter systems in the brain.
- Enzyme Inhibition : It could serve as a lead compound in the development of inhibitors for various enzymes involved in metabolic pathways.
- Receptor Modulation : Potential to modulate receptor activities related to neurological and psychological disorders .
Case Studies and Research Findings
While specific case studies directly focusing on this compound are sparse, related research on cyclopropylamine derivatives provides valuable insights:
- BACE1 Inhibitors : Research indicates that cyclopropylamine-containing analogues exhibit varying potencies against β-secretase (BACE1), an enzyme implicated in Alzheimer’s disease. The presence of cyclopropyl groups has been shown to enhance selectivity and potency in certain contexts .
- CRF1 Receptor Antagonists : Studies on non-peptidic CRF1 receptor antagonists highlight the significance of structural modifications in enhancing therapeutic efficacy for stress-related disorders. Similar approaches could be applied to explore the biological effects of this compound .
Comparative Analysis
To better understand the unique biological properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| Cyclopropylamine | Simple cyclopropyl amine without substituents | Basic amine activity |
| 1-(2-Ethoxyethyl)cyclopropylamine | Ethoxy instead of methoxy substituent | Potentially similar biological effects |
| 1-(2-Hydroxyethyl)cyclopropylamine | Hydroxyethyl substituent | May exhibit different pharmacokinetics |
The unique combination of the methoxyethyl group and the cyclopropyl structure distinguishes this compound from these similar compounds, potentially enhancing its biological activity and specificity in therapeutic applications.
Q & A
Q. What are the established synthetic routes for [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride, and how do they differ in methodology?
The synthesis typically involves cyclopropane ring formation followed by functionalization. Key methods include:
- Nucleophilic substitution : Reacting cyclopropane precursors (e.g., cyclopropylmethylamine) with 2-methoxyethyl halides under controlled conditions, followed by HCl salt formation .
- Deprotection strategies : Use of Boc-protected intermediates, with HCl in diethyl ether for deprotection, yielding the hydrochloride salt in high purity (87% yield) without chromatography .
- Industrial optimization : Continuous flow reactors for scalable synthesis, emphasizing temperature control and solvent selection to enhance yield (>90%) .
Critical parameters : Reaction time, stoichiometry of methyl iodide, and HCl concentration significantly impact purity.
Q. Which analytical techniques are most reliable for characterizing this compound?
- LCMS/HPLC : LCMS (e.g., m/z 618 [M+H]+) and HPLC retention times (e.g., 1.16 minutes under SMD-TFA05 conditions) are standard for confirming molecular weight and purity .
- NMR and IR : While not explicitly detailed in evidence, analogous cyclopropylamine derivatives require H/C NMR to verify cyclopropane ring integrity and methoxyethyl substitution. IR can confirm amine and hydrochloride functional groups.
- Melting point analysis : Reported analogs (e.g., 119°C decomposition) help assess crystallinity and salt stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields or impurities in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., 2-butanone) improve reaction homogeneity, as seen in multi-step syntheses .
- Catalyst screening : Rhodium or copper catalysts enhance cyclopropanation efficiency in precursors .
- Temperature control : Maintaining ≤25°C during HCl salt formation prevents thermal degradation .
- Purification alternatives : Replace column chromatography with crystallization (e.g., heptane-induced precipitation) to streamline scalability .
Q. How should researchers resolve contradictions in reported synthetic methodologies?
Example: Deprotection efficiency varies between HCl gas vs. aqueous HCl.
Q. What strategies are effective for designing multi-step syntheses involving this compound?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during functionalization steps, as demonstrated in patent routes .
- Sequential functionalization : Attach the methoxyethyl group before cyclopropane ring closure to avoid steric hindrance .
- Intermediate characterization : Validate each step with LCMS and H NMR to ensure fidelity before proceeding.
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Moisture sensitivity : Hygroscopic nature necessitates storage in desiccators at -20°C for long-term stability .
- Thermal degradation : Decomposition above 120°C (observed in analogs) mandates low-temperature reactions and inert atmospheres .
- Solution stability : Prepare fresh solutions in dry DMSO or ethanol to prevent amine oxidation.
Methodological Considerations for Data Interpretation
- Contradictory LCMS data : If observed m/z values deviate from theoretical, consider isotopic patterns (e.g., chlorine in HCl) or adduct formation (e.g., Na+ or K+).
- HPLC retention variability : Adjust mobile phase pH (e.g., 0.1% TFA) to resolve co-eluting impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
